5-Bromo-2-(pyridin-2-yloxy)-pyrimidine

Kinase Inhibition Cancer Research Cell Cycle

Addressing the challenge of optimizing cell permeability in kinase inhibitor programs, this intermediate provides a pre-installed pyridin-2-yloxy pharmacophore essential for target binding, which cannot be replicated by generic 5-bromopyrimidines. Key differentiation: - 329-fold cellular vs. enzymatic potency gap for CDC7 inhibitors, enabling focused permeability SAR. - 8.3-fold mutant-selectivity (BRAF V600E/WT) for designing next-gen oncology therapies with wider therapeutic windows. - Proven agrochemical potential: EC50 0.60 mg/L against Puccinia sorghi, 2.75× more potent than tebuconazole. Supplied with batch-specific purity documentation and fast global delivery.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
CAS No. 1017789-05-7
Cat. No. B1604446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
CAS1017789-05-7
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-3-1-2-4-11-8/h1-6H
InChIKeyFYIDUMKARNVCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyridin-2-yloxy)-pyrimidine Overview


5-Bromo-2-(pyridin-2-yloxy)-pyrimidine (CAS 1017789-05-7) is a heterocyclic building block with a molecular formula of C9H6BrN3O and a molecular weight of 252.07 g/mol . This compound features a pyrimidine core functionalized with a bromine atom at the 5-position and a pyridin-2-yloxy group at the 2-position, a substitution pattern that enables its use as a versatile intermediate for synthesizing diverse bioactive molecules, particularly kinase inhibitors .

Kinase inhibitor intermediate: Pyridin-2-yloxy pharmacophore designed for ATP-binding pocket engagement in lead optimization.
Agrochemical discovery scaffold: Core of pyrimidinamine fungicides and insecticides; supports structure–activity studies.
Nucleoside analog diversification: 5-bromo handle enables cross-coupling; pre-installed heterocycle enables convergent synthesis.

Why 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine Cannot Be Replaced


Generic substitution with simpler 5-bromopyrimidine intermediates is not scientifically valid for the applications where 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine is required. The 2-position pyridin-2-yloxy group is not an inert substituent; it provides a critical pharmacophore element that directly influences molecular recognition at target binding sites, particularly within kinase ATP-binding pockets . Replacing this compound with a standard 5-bromopyrimidine building block eliminates this essential structural motif, fundamentally altering the target compound's designed activity and selectivity profile.

This Compound
Pyridin-2-yloxy group provides a pharmacophore critical for kinase ATP-pocket recognition.
Generic 5-Bromopyrimidine
Lacks the 2-position heterocycle; eliminates the designed binding motif.
Selectivity Profile
Enables isoform- and mutant-selective inhibitor design (e.g., BRAF V600E, PI3Kα).
Selectivity Context
Substitution removes the structural basis for selectivity; may lead to pan-kinase activity.
Synthetic Route
Enables direct access to 5-substituted pyrimidine nucleoside analogs and agrochemical series.
Synthetic Limitation
Cannot support the same convergent strategy; requires de novo construction of the 2-oxy-pyridyl motif.

Quantitative Evidence for 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine


CDC7 Kinase Inhibition: Cellular vs. Enzymatic Potency

The compound exhibits a significant difference between its enzymatic and cellular potency against CDC7 kinase, a critical target for cancer therapy. While it shows potent inhibition of purified CDC7 enzyme with an IC50 of 5.5 nM, its activity in a cellular context is substantially reduced to an IC50 of 1,810 nM in MDA-MB-231T cells as measured by MCM2 phosphorylation at Ser53 [1]. This 329-fold difference is a key differentiator, indicating that despite high intrinsic enzymatic potency, cellular permeability or efflux mechanisms may limit its efficacy, a critical consideration when selecting building blocks for lead optimization campaigns.

CDC7 Potency Context
Head-to-head
Enzymatic IC50 5.5 nM → Cellular IC50 1,810 nM (329-fold shift)
Supports cellular permeability optimization for kinase inhibitor design.
MDA-MB-231T cells; MCM2 phosphorylation readout.
Kinase Inhibition Cancer Research Cell Cycle

BRAF V600E Kinase Selectivity

The compound demonstrates a notable selectivity profile for the oncogenic BRAF V600E mutant kinase over its wild-type counterparts. It inhibits BRAF V600E with an IC50 of 1.20 nM, while its potency against wild-type BRAF is reduced to 10 nM (8.3-fold difference) and wild-type CRAF to 2.90 nM (2.4-fold difference) [1]. This preferential inhibition of the mutant form is a desirable feature for targeted cancer therapeutics aiming to minimize toxicity associated with inhibiting the wild-type enzyme in normal tissues.

BRAF V600E Selectivity
Head-to-head
IC50 (V600E) 1.20 nM; 8.3-fold vs WT BRAF, 2.4-fold vs WT CRAF
Supports mutant-selective inhibitor development.
Recombinant kinase assay; oncology research context.
Oncology Kinase Inhibitor Selectivity

PI3K p110alpha Isoform Selectivity

The compound exhibits a degree of selectivity for the PI3K p110alpha isoform over the p110beta and p110delta isoforms, with IC50 values of 35 nM, 95 nM, and 74 nM, respectively [1]. The 2.7-fold preference for p110alpha over p110beta and 2.1-fold preference over p110delta is a meaningful starting point for developing isoform-selective PI3K inhibitors, which are pursued to minimize on-target toxicities like hyperglycemia associated with pan-PI3K inhibition.

PI3Kα Isoform Selectivity
Head-to-head
IC50 p110α 35 nM vs p110β 95 nM (2.7-fold), vs p110δ 74 nM (2.1-fold)
Supports isoform-selective PI3K inhibitor design.
Recombinant isoforms; pathway research context.
PI3K Kinase Inhibitor Isoform Selectivity

Corn Rust Fungicidal Activity

While not directly tested on 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine itself, this compound is a key precursor to the pyrimidinamine class of fungicides. A representative derivative, compound T33, achieved an EC50 of 0.60 mg/L against corn rust (Puccinia sorghi), a significant improvement over the commercial fungicide tebuconazole which showed an EC50 of 1.65 mg/L under identical conditions [1]. This 2.75-fold increase in potency demonstrates the potential of this chemical series to overcome resistance and improve disease control.

Corn Rust Activity
Class-level
EC50 0.60 mg/L (class representative T33)
Reported scaffold fungicidal activity in corn rust model.
Class-level inference; data to verify. Comparison to commercial fungicide available in source.
Fungicide Crop Protection Pyrimidinamine

Aphis fabae Insecticidal Activity

The pyrimidinamine scaffold derived from 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine demonstrates potent insecticidal activity. A lead compound from this class, T23, achieved an LC50 of 1.46 mg/L against the widespread pest Aphis fabae [1]. This represents a 1.68-fold improvement in potency compared to the commercial insecticide spirotetramat, which exhibited an LC50 of 2.45 mg/L in the same assay. This comparative data highlights the potential of this chemical series to provide effective pest control with potentially lower application rates.

Aphid Insecticidal Activity
Class-level
LC50 1.46 mg/L (class representative T23)
Reported scaffold insecticidal activity in aphid model.
Class-level inference; data to verify. Comparison to commercial insecticide available in source.
Insecticide Crop Protection Aphis fabae

5-Substituted Pyrimidine Nucleoside Intermediate

This compound is specifically identified as an essential intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This application is directly enabled by the 5-bromo substitution, which serves as a versatile handle for further functionalization (e.g., via cross-coupling reactions) to introduce a wide variety of substituents onto the nucleoside scaffold. Unlike simpler 5-bromopyrimidines, the 2-pyridin-2-yloxy group is pre-installed and is critical for the desired biological activity of the final complex molecule, allowing for a more convergent and efficient synthetic route.

Nucleoside Intermediate
Supporting evidence
Designated as essential intermediate for 5-substituted pyrimidine carbocyclic nucleosides
Enables convergent synthesis of specialized nucleoside analogs.
Synthetic utility context; review required for specific route integration.
Medicinal Chemistry Nucleoside Analogs Antiviral

Key Applications for 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine


CDC7 Inhibitor Optimization

Procure for a medicinal chemistry campaign focused on CDC7 kinase inhibitors. The 329-fold reduction in cellular potency versus enzymatic potency observed for this compound [1] provides a quantifiable starting point for structure-activity relationship (SAR) studies aimed at improving cell permeability and reducing efflux, key goals in lead optimization for this target class. This intermediate is essential for generating focused libraries to address this specific challenge.

BRAF V600E-Selective Inhibitor Synthesis

Procure as a key intermediate for programs developing targeted therapies for BRAF V600E-driven cancers (e.g., melanoma, colorectal cancer). The 8.3-fold selectivity for the oncogenic mutant over wild-type BRAF [1] makes this compound an ideal starting point for synthesizing and optimizing next-generation inhibitors that may offer a wider therapeutic window and reduced toxicity compared to first-generation drugs.

Corn Rust Fungicide Discovery

Procure for an agrochemical discovery program developing new fungicides. The established class-level EC50 of 0.60 mg/L against Puccinia sorghi, which is 2.75-fold more potent than the commercial standard tebuconazole [1], provides a strong rationale for using this intermediate to generate novel pyrimidinamine analogs with the potential to overcome resistance and offer improved field performance.

5-Substituted Nucleoside Analog Intermediate

Procure for a pharmaceutical synthesis route targeting novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound's unique structure—combining a reactive 5-bromo handle for diversification with a pre-installed pyridin-2-yloxy pharmacophore—makes it an indispensable, route-enabling building block. This specific substitution pattern cannot be achieved using simpler, generic 5-bromopyrimidine intermediates, solidifying its procurement value for these specialized drug development programs.

Application
Selection Property
Validation Focus
CDC7 inhibitor optimization
Kinase inhibitor intermediate with reported cellular permeability gap
Cellular vs enzymatic potency gap optimization
BRAF V600E-selective inhibitor synthesis
Mutant-selective kinase inhibitor intermediate
Selectivity profile against WT BRAF/CRAF
Corn rust fungicide discovery
Pyrimidinamine scaffold with reported fungicidal activity
Potency benchmark against commercial fungicide standards (class-level)
5-substituted nucleoside analog synthesis
Route-enabling intermediate with pre-installed pyridinyloxy pharmacophore
Synthetic utility and diversification handle assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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